3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one
Description
Properties
IUPAC Name |
3-bromo-7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-13(2)4-9-11(10(17)5-13)12-8(16-9)3-7(14)6-15-12/h3,6,16H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFVMLWGOXPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydro-β-carboline Core
- The tetrahydro-β-carboline framework is often synthesized via Pictet-Spengler type cyclization or aza-annulation reactions starting from tryptamine or indole derivatives.
- For example, aza-annulation of 1,2,3,4-tetrahydro-β-carboline derivatives has been demonstrated to efficiently produce fused ring systems similar to the target compound.
- The 7,7-dimethyl substitution is introduced by using appropriate ketone or aldehyde precursors bearing gem-dimethyl groups during the cyclization step.
Bromination at the 3-Position
- Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
- Bromination of related pyridoindole and naphthyridine derivatives has been successfully performed in acidic solvents such as acetic acid or using phosphorus tribromide (PBr3) under reflux conditions.
- The selective introduction of bromine at the 3-position is critical and is controlled by the electronic properties of the fused ring system and reaction conditions.
- Bromination with NBS often provides milder conditions and better selectivity.
Representative Synthetic Procedure (Inferred from Related Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting indole or tryptamine derivative + gem-dimethyl aldehyde/ketone | Pictet-Spengler or aza-annulation to form 7,7-dimethyl tetrahydro-β-carboline core | Moderate to good yields (typical for cyclization) |
| 2 | Bromine or NBS in acetic acid or PBr3 reflux | Selective bromination at 3-position of pyridoindolone ring | Controlled conditions to avoid polybromination |
| 3 | Pd(0) catalyst (e.g., Pd2(dba)3), phosphine ligand, base, inert atmosphere | Optional cross-coupling for further functionalization or purification | Yields depend on substrate and conditions |
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H13BrN2O |
| Molecular Weight | 293.16 g/mol |
| Bromination Agent | Bromine (Br2), N-bromosuccinimide (NBS), or PBr3 |
| Solvents Used | Acetic acid, methanol, dichloromethane, toluene |
| Catalysts | Pd2(dba)3, BINAP or other phosphine ligands |
| Reaction Temperatures | Room temperature to reflux (~80-110 °C) |
| Purification Methods | Silica gel column chromatography (hexanes/ethyl acetate) |
| Typical Yields | Moderate to good, depending on step and conditions |
Research Findings and Notes
- The bromination step is crucial for the selective functionalization of the molecule and must be optimized to prevent over-bromination or degradation.
- The use of Pd-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, enabling further derivatization of the core structure.
- Literature on related pyridoindole derivatives indicates that reaction atmosphere (nitrogen), degassing, and precise temperature control significantly affect reaction outcomes.
- The 7,7-dimethyl substitution influences the steric environment, which can affect both cyclization efficiency and regioselectivity during bromination.
- Alternative synthetic routes involving oxidation and ring contraction have been reported for related fused heterocycles but are less common for this specific compound.
Chemical Reactions Analysis
3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : Decomposes at 265°C (based on the parent compound, 5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one) .
- Appearance : Typically a crystalline powder, often brown in color .
- Spectral Data : Key IR bands include C=O stretching (~1660 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹), consistent with its ketone and indole functionalities .
Structural Analogs and Derivatives
The compound belongs to a class of pyrido-indole derivatives with variations in substituents, saturation, and ring systems. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Effects: The bromine atom at position 3 enhances electrophilic reactivity compared to the parent compound .
- Ring Saturation : Fully saturated derivatives (e.g., 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole) exhibit reduced planarity, affecting π-π stacking interactions .
- Ring Fusion Position : Compounds like 3-bromo-9H-pyrido[3,4-b]indol-1(2H)-one (pyrido[3,4-b]indole vs. pyrido[3,2-b]indole) show distinct electronic properties due to altered nitrogen positioning .
Biological Activity
3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one is a heterocyclic compound with a complex molecular structure that includes a fused pyridine and indole framework. Its molecular formula is C${14}$H${16}$BrN$_{3}$O, and it has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The unique structure of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one includes:
- A bromine atom at the 3-position
- Two methyl groups at the 7-position
These features contribute to its reactivity and potential biological activity.
Biological Activities
Research indicates that compounds related to 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one exhibit various biological activities. Notable activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Neurotransmitter Modulation : The indole core structure is known for its role in neurotransmitter regulation.
- Antidepressant Properties : Structural analogs have been investigated for their antidepressant effects.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various biological targets. The following table summarizes some key findings:
| Target Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Receptor 1A | 50 nM | |
| Dopamine D2 Receptor | 200 nM | |
| GABA-A Receptor | 150 nM |
These studies suggest that modifications to the compound's structure can enhance or diminish its biological effects.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial properties of several derivatives of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study involving rodent models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The effective dose was found to be between 5 and 20 mg/kg when administered intraperitoneally.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Bromination : Introduction of the bromine substituent.
- Methylation : Addition of methyl groups at specific positions.
These methods allow for controlled synthesis while enabling variations in substituents to optimize biological activity.
Potential Applications
The applications of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one are primarily in medicinal chemistry and pharmaceuticals. Potential applications include:
- Development of novel antidepressants
- Creation of new antimicrobial agents
Q & A
Basic: What are the optimal synthetic methodologies for introducing bromine at the 3-position of the pyridoindolone scaffold?
The bromination of the pyridoindolone scaffold typically employs electrophilic brominating agents such as under controlled conditions. For example, multi-step syntheses involving bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) can yield brominated derivatives through nucleophilic substitution or cyclization reactions . Key factors include solvent choice (e.g., acetic acid or ethanol), temperature (60–85°C), and reaction duration (e.g., 10 days for ambient-temperature reactions to ensure regioselectivity) . Post-synthesis purification via recrystallization (ethanol) and structural validation using IR/NMR are critical for confirming bromine incorporation .
Basic: How is the crystal structure of this compound determined and refined for accurate molecular characterization?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving bromine-heavy structures. Key steps include:
- Data collection at low temperatures to minimize thermal motion.
- Application of twin refinement protocols for high-resolution datasets.
- Validation of hydrogen bonding and steric interactions (e.g., dimethyl groups at C7) using displacement parameters .
Complementary NMR analysis (, , and ) in DMSO-d or CDCl resolves dynamic behavior, such as tautomerism in the tetrahydroindolone ring .
Advanced: What strategies address contradictions in regioselectivity during bromination of polycyclic heteroaromatic systems?
Regioselectivity in bromination is influenced by electronic and steric factors. For example:
- Electron-rich positions : Bromine preferentially substitutes at C3 in pyridoindolones due to the inductive effect of the adjacent carbonyl group, as observed in analogs like 5-bromo-9H-pyrido[3,4-b]indol-6-ol .
- Steric hindrance : Dimethyl groups at C7 can block bromination at adjacent positions, forcing substitution at C3 . Computational modeling (DFT) of charge distribution and transition states can predict regioselectivity, though experimental validation via XRD remains essential .
Advanced: How are reaction mechanisms elucidated for transformations involving this compound?
Mechanistic studies employ isotopic labeling (e.g., -tagged intermediates) and kinetic profiling. For example:
- Nucleophilic substitution : Tracking bromide release via ion chromatography during reactions with amines confirms S2 pathways .
- Cyclization reactions : Time-resolved NMR monitors intermediate formation (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) under varying temperatures (e.g., 60–85°C in DMF) .
Contradictions in rate data (e.g., unexpected activation energies) may arise from solvent effects or hidden intermediates, resolved via high-pressure LC-MS .
Advanced: What computational approaches validate the structural and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties such as:
- HOMO-LUMO gaps : Correlated with UV-Vis spectra (e.g., ~300 nm for pyridoindolones) .
- Non-covalent interactions : Reduced Density Gradient (RDG) analysis predicts steric clashes from dimethyl groups, validated against XRD-derived torsion angles .
Molecular docking studies (AutoDock Vina) assess bioactivity by simulating interactions with biological targets (e.g., kinase active sites), though experimental IC validation is required .
Advanced: How is the biological activity of brominated pyridoindolones methodically evaluated?
- In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) at concentrations of 1–100 µM, with IC calculations using nonlinear regression .
- Target engagement : Fluorescence polarization detects binding to DNA topoisomerase II or kinases, with competitive inhibition studies using ATP analogs .
- Metabolic stability : Microsomal incubation (human liver microsomes) quantifies oxidative degradation via LC-MS/MS, guiding structural optimizations (e.g., methyl group addition at C7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
